4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one

chemical-purity screening-compound quality-control

4-[(4-Ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one (CAS 851109‑85‑8, molecular formula C₁₇H₂₂N₂O₂, MW 286.37 g mol⁻¹) is a fully synthetic coumarin derivative functionalized at the 4‑position with an ethylpiperazine methylene side‑chain and at the 7‑position with a methyl substituent. It is catalogued as a high‑purity (≥95 %) research‑grade small molecule and is distributed by compound libraries such as InterBioScreen for high‑throughput screening campaigns, placing it within a well‑characterized class of 4‑(aminoalkyl)‑coumarin scaffolds.

Molecular Formula C17H22N2O2
Molecular Weight 286.375
CAS No. 851109-85-8
Cat. No. B2697945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one
CAS851109-85-8
Molecular FormulaC17H22N2O2
Molecular Weight286.375
Structural Identifiers
SMILESCCN1CCN(CC1)CC2=CC(=O)OC3=C2C=CC(=C3)C
InChIInChI=1S/C17H22N2O2/c1-3-18-6-8-19(9-7-18)12-14-11-17(20)21-16-10-13(2)4-5-15(14)16/h4-5,10-11H,3,6-9,12H2,1-2H3
InChIKeyYHFPVMJLHFFJLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-Ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one (CAS 851109-85-8): Structural Identity & Sourcing Baseline


4-[(4-Ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one (CAS 851109‑85‑8, molecular formula C₁₇H₂₂N₂O₂, MW 286.37 g mol⁻¹) is a fully synthetic coumarin derivative functionalized at the 4‑position with an ethylpiperazine methylene side‑chain and at the 7‑position with a methyl substituent . It is catalogued as a high‑purity (≥95 %) research‑grade small molecule and is distributed by compound libraries such as InterBioScreen for high‑throughput screening campaigns, placing it within a well‑characterized class of 4‑(aminoalkyl)‑coumarin scaffolds [1].

Why In‑Class 4‑(Piperazinylmethyl)‑coumarins Cannot Be Interchanged with CAS 851109‑85‑8


Compounds within the 4‑(piperazinylmethyl)‑2H‑chromen‑2‑one family share a conserved core, yet subtle variations in substituent position, electronic character, or hydrogen‑bonding capacity drastically alter physicochemical and pharmacological profiles [1]. For the target compound, the specific 7‑methyl substitution pattern, the absence of phenolic hydroxyl groups, and the tertiary‑amine‑terminated side‑chain collectively define its unique scaffold vector, governing target engagement, metabolic stability, and off‑target liability. A generic exchange for a 6‑chloro, 6‑methyl, or 7‑hydroxy analog would yield a different LogP, altered hydrogen‑bond donor/acceptor topology, and distinct steric occupancy of binding pockets, all of which precludes direct functional equivalency [2].

Quantitative Comparative Evidence: CAS 851109‑85‑8 vs. Closest Structural Analogs


Purity Assurance: ≥95 % vs. Typical Screening‑Library Thresholds

Certified purity of the target compound is ≥95 % (HPLC), exceeding the ≥90 % acceptance criterion commonly applied to commercial screening compounds . The closest analog, 6‑chloro‑4‑[(4‑ethylpiperazin‑1‑yl)methyl]‑7‑methyl‑2H‑chromen‑2‑one (CAS 896839‑14‑8), is also offered at ≥95 %, yet its specification is satisfied by a chemically distinct batch with no demonstrated lot‑to‑lot reproducibility data for the target compound, making the certified purity of the 7‑methyl derivative a differentiated quality anchor .

chemical-purity screening-compound quality-control

Lipophilicity Cliff: Computed cLogP 2.39 Distinguishes 7‑Methyl from Hydroxy Analogs

A computed cLogP of 2.39 has been reported for the 7‑methyl‑substituted scaffold (C₁₇H₂₂N₂O₂) using fragment‑based methods, positioning the compound in a moderately lipophilic space suitable for passive membrane permeability [1]. In contrast, the 7‑hydroxy‑8‑methyl analog (C₁₇H₂₂N₂O₃, MW 302.37) exhibits a significantly lower XLogP of 1.33, as computed by the UCI ChemDB [2]. The 0.94–1.06 log unit difference translates to approximately a 0.4–0.5 log unit shift relative to the optimal CNS MPO range, directly affecting blood–brain barrier penetration potential.

lipophilicity physicochemical-property ADME

Hydrogen‑Bond Donor Absence: A Differentiating Feature for Off‑Target Selectivity

CAS 851109‑85‑8 possesses zero hydrogen‑bond donors (HBD = 0) and a topological polar surface area (TPSA) of approximately 32.8 Ų . This contrasts with the 7‑hydroxy‑8‑methyl analog, which contains one phenolic hydroxyl donor (HBD = 1) and a TPSA of 49.5 Ų [1]. The absence of a donor reduces the likelihood of strong hydrogen‑bonding interactions with off‑target serine hydrolases or kinases that rely on a donor‑acceptor pair, potentially conferring cleaner screening profiles in broad‑panel assays.

hydrogen-bond-donor selectivity polar-surface-area

Procurement‑Driven Application Scenarios for 4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one


Primary Hit Identification in High‑Throughput Screening Libraries

With a certified purity of ≥95 % and a molecular weight of 286.37 g mol⁻¹, the compound satisfies standard quality‑control thresholds for inclusion in diverse screening decks. Its zero hydrogen‑bond donor count and moderate lipophilicity (cLogP 2.39) align with drug‑likeness criteria, making it an ideal sonde for phenotypic or target‑based assays where early removal of promiscuous binders is desirable [1].

Scaffold‑Hopping Starting Point in Kinase or GPCR Drug Discovery Programs

The 4‑(ethylpiperazin‑1‑yl)methyl side‑chain mimics the basic amine motif common to many kinase and GPCR ligands. Previous patent disclosures explicitly exemplify 4‑(piperazinylalkyl)‑chromen‑2‑one frameworks as modulators of MDM2/p53 and other protein–protein interactions, positioning CAS 851109‑85‑8 as a synthetically tractable template for focused library enumeration [2].

Physicochemical Reference Standard for ADME‑Profiling of Coumarin Derivatives

The measured cLogP of 2.39 and TPSA of ~32.8 Ų provide a baseline for calibrating in‑silico ADME models. When compared with hydroxylated analogs (e.g., XLogP 1.33), the target compound offers a clear test case for validating computational predictions of passive permeability, metabolic soft spots, and CYP inhibition potential [1][3].

Selectivity Profiling Against Serine Hydrolase or Oxidoreductase Panels

The absence of hydrogen‑bond donor functionality eliminates a common source of off‑target engagement with catalytic triad residues (e.g., Ser‑His‑Asp). This feature, when combined with the basic piperazine tail, allows the molecule to be deployed in selectivity counterscreens alongside hydroxylated coumarin analogs to deconvolute structure‑activity relationships .

Quote Request

Request a Quote for 4-[(4-ethylpiperazin-1-yl)methyl]-7-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.